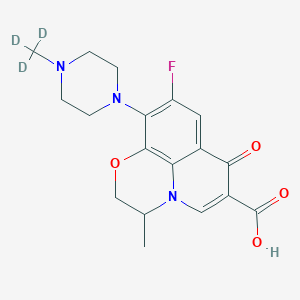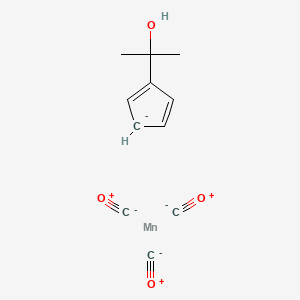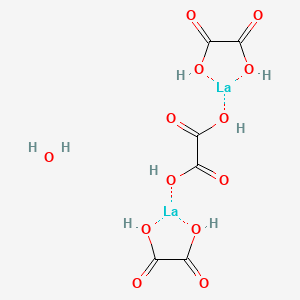![molecular formula C40H80NO10P B1513454 Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate CAS No. 267228-70-6](/img/structure/B1513454.png)
Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate is a useful research compound. Its molecular formula is C40H80NO10P and its molecular weight is 766 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Research
Azane derivatives have been explored in polymer research, particularly in the context of optical storage. For instance, Meng et al. (1996) investigated azo polymers, demonstrating that interactions between azo and side groups in amorphous polymers can result in shifts in absorption maxima and high photoinduced birefringence. This research opens possibilities for azane derivatives in the development of advanced optical storage materials (Meng et al., 1996).
Chemical Reactivity and Synthesis
Denney et al. (1983) focused on the chemistry of azane derivatives, exploring their reactivity with peroxides and disulfides. This study provides insights into the biphilic insertion mechanism, relevant for synthetic applications of azane compounds (Denney et al., 1983).
Biocatalytic Transformations
Koppireddi et al. (2016) discussed the chemoenzymatic synthesis of hydroxynonanoic acid and nonanedioic acid from oleic acid, highlighting the potential of azane derivatives in biocatalytic processes. This research demonstrates the use of azane compounds in the efficient synthesis of valuable chemical products (Koppireddi et al., 2016).
Optical and pH Sensor Development
Makedonski et al. (2004) explored the synthesis of new reactive azo dyes, which could be utilized as reversible pH sensors. This research suggests that azane derivatives could be valuable in the development of materials for monitoring pH levels in various environments (Makedonski et al., 2004).
Flame Retardancy in Epoxy Resins
Zhang et al. (2014) investigated the impact of phosphorus-based flame retardants, including azane derivatives, on the flame retardancy of epoxy resins. This research indicates the potential of azane compounds in enhancing the flame-retardant properties of materials (Zhang et al., 2014).
properties
IUPAC Name |
azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17+;/t37?,38-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYVYFVKHCDATR-XEEZHEAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746684 |
Source


|
| Record name | (19R)-22,25,26-Trihydroxy-16,22-dioxo-17,21,23-trioxa-22lambda~5~-phosphahexacosan-19-yl (9E)-octadec-9-enoate--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate | |
CAS RN |
267228-70-6 |
Source


|
| Record name | (19R)-22,25,26-Trihydroxy-16,22-dioxo-17,21,23-trioxa-22lambda~5~-phosphahexacosan-19-yl (9E)-octadec-9-enoate--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


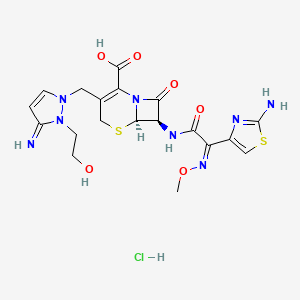
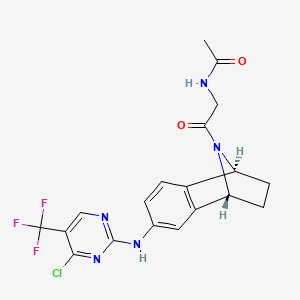
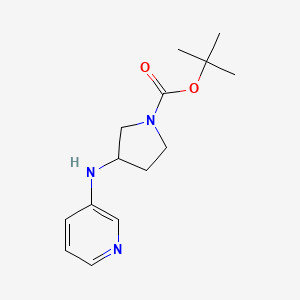
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)


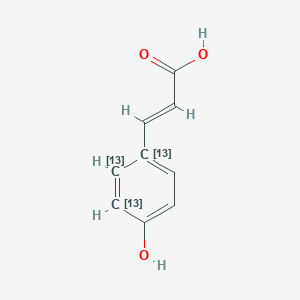

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
